N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic small molecule featuring a quinazolin-4-one core linked to a substituted phenylacetamide via a sulfanyl (-S-) bridge. The quinazolinone moiety is a bicyclic structure with a ketone group at position 4, while the acetamide group is substituted with a benzyloxy-phenyl ring at the para position. Its structural complexity allows for modifications that influence solubility, bioavailability, and target affinity.
Properties
Molecular Formula |
C23H19N3O3S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-21(15-30-23-25-20-9-5-4-8-19(20)22(28)26-23)24-17-10-12-18(13-11-17)29-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27)(H,25,26,28) |
InChI Key |
FMCMZAQSJJWKIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes: The synthesis of Compound I involves several steps. One common approach includes the following reactions:
Benzylation of Phenol: The phenol group undergoes benzylation using benzyl chloride or benzyl bromide to introduce the benzyloxy substituent.
Quinazolinone Formation: The reaction of 2-aminobenzaldehyde with thiourea yields the quinazolinone ring.
Amidation: The final step involves amidation of the quinazolinone with diethylamine and acetic anhydride to form Compound I.
b. Industrial Production: While Compound I is not produced on an industrial scale, it serves as a valuable intermediate in pharmaceutical research and development.
Chemical Reactions Analysis
Compound I exhibits various chemical reactions:
Oxidation: It can be oxidized to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the quinazolinone ring may yield a tetrahydroquinazoline derivative.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are commonly employed.
Scientific Research Applications
Anticancer Research: Researchers explore Compound I’s potential as an anticancer agent due to its unique structure and reactivity.
Kinase Inhibition: It may inhibit specific kinases involved in cell signaling pathways.
Cell-Based Assays: Compound I is used to investigate cellular responses and pathways.
Target Identification: Researchers study its interactions with cellular proteins.
Pharmaceutical Intermediates: Compound I serves as a building block for drug development.
Custom Synthesis: It finds applications in custom synthesis for specialized compounds.
Mechanism of Action
The exact mechanism remains under investigation, but it likely involves interactions with cellular targets related to kinase activity, gene expression, or apoptosis pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations :
Biological Activity
N-[4-(benzyloxy)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzyloxy group and a quinazoline moiety. Its molecular formula is , with a molecular weight of approximately 440.52 g/mol. The specific arrangement of functional groups contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds related to quinazoline derivatives often display significant antimicrobial properties. For instance, studies have shown that various quinazoline derivatives exhibit potent activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical parameters in evaluating antimicrobial efficacy.
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7–21.4 | 21.4–40.2 |
| 4p | - | - |
These results suggest that this compound may possess similar antimicrobial properties due to its structural resemblance to effective quinazoline derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzyloxy or quinazoline moieties can lead to variations in potency and selectivity towards specific biological targets.
- Benzyloxy Group : Enhancements in lipophilicity may improve cellular uptake.
- Quinazoline Moiety : Alterations in substitution patterns can affect kinase inhibition and overall biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
